molecular formula C14H11N5O6 B413437 N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B413437
M. Wt: 345.27g/mol
InChI Key: BEKWKAQQQCPMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting with the preparation of the ethoxyaniline precursor. This precursor can be synthesized through the nucleophilic substitution of aniline with ethyl bromide under basic conditions . The subsequent nitration of the benzoxadiazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Sodium dithionite, catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxadiazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11N5O6

Molecular Weight

345.27g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C14H11N5O6/c1-2-24-9-5-3-8(4-6-9)15-12-10(18(20)21)7-11(19(22)23)13-14(12)17-25-16-13/h3-7,15H,2H2,1H3

InChI Key

BEKWKAQQQCPMEI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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